1,1,1,3,3,3-Hexabromoacetone
Overview
Description
1,1,1,3,3,3-Hexabromoacetone is a synthetic chemical compound with the molecular formula C3Br6O and a molecular weight of 531.46 g/mol . It belongs to the class of organobromine compounds and is characterized by the presence of six bromine atoms attached to an acetone backbone . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1,1,1,3,3,3-Hexabromoacetone can be synthesized through various methods. One common synthetic route involves the bromination of acetone using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the acetone molecule. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexabromoacetone undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Under certain conditions, it can undergo oxidation to form higher oxidation state products.
Common reagents used in these reactions include triphenylphosphine, which facilitates the formation of benzyl bromides from benzyl alcohol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1,3,3,3-Hexabromoacetone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexabromoacetone involves its interaction with nucleophiles and electrophiles. The presence of multiple bromine atoms makes it highly reactive towards nucleophilic substitution reactions . The compound can form stable intermediates with various molecular targets, leading to the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexabromoacetone can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexachloroacetone: Similar in structure but with chlorine atoms instead of bromine.
1,1,1,3,3,3-Hexafluoroacetone: Contains fluorine atoms and exhibits different reactivity and applications.
1,1,1,3,3,3-Hexaiodoacetone: Contains iodine atoms and is used in different chemical processes.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial processes .
Biological Activity
1,1,1,3,3,3-Hexabromoacetone (HBA) is a brominated organic compound recognized for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound exhibits significant biological activity, primarily as a reagent in bromination processes and as a protective agent in organic reactions. This article delves into the biological activity of HBA, highlighting its applications, mechanisms of action, and relevant research findings.
HBA is characterized by its high bromine content, which contributes to its reactivity. The molecular formula is C_3H_3Br_6O, and it has a molecular weight of 468.7 g/mol. Its structure allows it to participate in various chemical transformations, making it a versatile reagent in organic chemistry.
Mechanisms of Biological Activity
The biological activity of HBA can be categorized into several key areas:
1. Bromination Agent
HBA serves as an efficient brominating agent for saturated hydrocarbons and alcohols. It can facilitate the selective bromination of various substrates when used in conjunction with catalysts such as oxidovanadium(IV) picolinate. This reaction mechanism involves the formation of reactive bromonium ions that can selectively add to double bonds or activate alcohols for further reactions .
2. Protective Group for Alcohols and Aldehydes
HBA is employed to protect alcohols and aldehydes during synthetic procedures. Under UV irradiation, HBA can form stable derivatives that prevent unwanted reactions of these functional groups. This protective capability is crucial in multi-step synthesis where functional group integrity is required .
3. Tribromoacetylating Agent
HBA acts as a tribromoacetylating agent for primary alcohols and amines, facilitating the conversion of these substrates into more reactive species that can undergo further transformations. The mechanism typically involves the formation of tribromoacetyl derivatives which can then be utilized in subsequent reactions .
Table 1: Summary of Biological Activities
Case Study: Bromination Efficiency
A study conducted by Tongkate et al. demonstrated that HBA could effectively brominate alcohols with high selectivity and efficiency. The researchers compared HBA with other brominating agents and found that HBA provided superior yields in various substrates under optimized conditions .
Case Study: Protection Strategies
Research highlighted by Pluempanupat et al. illustrated the use of HBA for protecting alcohols during complex synthetic routes. The study showed that HBA could form stable protective groups that were easily removed under mild conditions, allowing for successful multi-step synthesis without compromising the integrity of sensitive functional groups .
Properties
IUPAC Name |
1,1,1,3,3,3-hexabromopropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br6O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWQAMKUMLDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549348 | |
Record name | Hexabromopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23162-64-3 | |
Record name | Hexabromopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexabromoacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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